N-Methylpyrrolidin-3-amine dihydrochloride
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Overview
Description
N-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylpyrrolidin-3-amine dihydrochloride can be synthesized through a one-pot method involving the reaction of 1,4-butanediol and methylamine. This process is catalyzed by copper and nickel-modified ZSM-5, which provides a high yield of the desired product . The reaction is carried out under optimized conditions, including a hydrogen atmosphere and high dispersion of metal oxides, which contribute to the excellent catalytic performance.
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The catalyst can be reused for several runs, retaining satisfactory catalytic performance, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodoxybenzoic acid, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
N-Methylpyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of N-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A closely related compound with similar chemical properties but different applications.
Pyrrolidin-2-one: Another pyrrolidine derivative with distinct biological activities and industrial uses.
Uniqueness
N-Methylpyrrolidin-3-amine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its high reactivity and versatility make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
N-methylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAFRACLXVOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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